molecular formula C12H18N2O3S B3335830 1-Benzylsulfonyl-3-butylurea CAS No. 13909-67-6

1-Benzylsulfonyl-3-butylurea

Cat. No.: B3335830
CAS No.: 13909-67-6
M. Wt: 270.35 g/mol
InChI Key: BBFCVFYDYALSMF-UHFFFAOYSA-N
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Description

1-Benzylsulfonyl-3-butylurea is an organic compound with the molecular formula C12H18N2O3S . It belongs to the class of benzenesulfonylureas, which have been investigated for various biological activities. Historically, related benzene sulfonyl urea compounds were studied for their effects on blood sugar levels in animals, indicating a potential research interest in metabolic pathways . The molecular structure of this compound features a butyl chain linked to a urea moiety, which is in turn connected to a benzylsulfonyl group . This specific arrangement classifies it as a sulfonylurea derivative. In synthetic chemistry, the benzylsulfonyl group is recognized as a useful precursor in complex reactions, such as serving as a building block for the synthesis of sulfur-containing heterocycles like thiins and oxathiins, which are valuable structures in material science and pharmaceutical research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylsulfonyl-3-butylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18N2O3S/c1-2-3-9-13-12(15)14-18(16,17)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFCVFYDYALSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930346
Record name N'-Butyl-N-(phenylmethanesulfonyl)carbamimidic acid
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Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13909-67-6
Record name NSC34011
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-Butyl-N-(phenylmethanesulfonyl)carbamimidic acid
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Record name 1-BENZYLSULFONYL-3-BUTYLUREA
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Synthetic Methodologies and Chemical Transformations of 1 Benzylsulfonyl 3 Butylurea and Analogues

Established Synthetic Routes to Sulfonylurea Core Structures

The formation of the sulfonylurea backbone is a critical step in the synthesis of 1-Benzylsulfonyl-3-butylurea and related compounds. Several general methods have been developed, with the choice of route often depending on the availability of starting materials, desired purity, and scalability of the reaction.

Preparation via Sulfonyl Isocyanates and Amines

A primary and widely utilized method for the synthesis of sulfonylureas involves the reaction of a sulfonyl isocyanate with an amine. google.comnih.gov This reaction is a nucleophilic addition of the amine to the highly electrophilic isocyanate group. The general scheme for this reaction is as follows:

R-SO₂-N=C=O + R'-NH₂ → R-SO₂-NH-C(=O)-NH-R'

In this reaction, 'R' represents a substituted or unsubstituted aryl or alkyl group (like benzyl), and 'R'' represents an alkyl or aryl group (like butyl). The sulfonyl isocyanate acts as a key intermediate, which can be prepared by various methods, though historically, the use of phosgene (B1210022) in their synthesis has raised safety concerns. nih.gov

The reaction conditions for the coupling of the sulfonyl isocyanate with the amine are typically mild, often proceeding at room temperature or with gentle heating. The choice of solvent can vary, with aprotic solvents being common to avoid reaction with the isocyanate.

Alternative Approaches for Sulfonylurea Formation

Given the hazardous nature of phosgene and isocyanates, several alternative methods for the synthesis of sulfonylureas have been developed to enhance safety and environmental compatibility.

One common alternative involves the reaction of sulfonamides with isocyanates, often in the presence of a base. researchgate.netresearchgate.net Another approach is the use of carbamates as precursors. For instance, an amine can be converted to a carbamate (B1207046), which then reacts with a sulfonamide to form the sulfonylurea. This method avoids the direct handling of isocyanates. nih.gov

More recent "green" synthetic routes focus on avoiding toxic reagents altogether. One such method involves the reaction of sulfonamides with diphenylcarbonate and an amine in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.gov This approach generates the sulfonylurea linkage without the need for pre-forming or isolating hazardous isocyanates.

Another innovative approach utilizes sulfonyl azides which, through various catalytic processes, can generate sulfonyl isocyanates in situ for immediate reaction with an amine. semanticscholar.org Furthermore, methods involving the direct reaction of sulfonamides with amides have been reported as a metal-free route to sulfonylureas. semanticscholar.org

The following table summarizes some of the established synthetic routes to the sulfonylurea core:

Method Reactants Key Intermediates/Reagents Advantages Disadvantages
Classical Route Sulfonyl Isocyanate + AmineSulfonyl IsocyanateHigh efficiencyUse of hazardous isocyanates
Sulfonamide Route Sulfonamide + IsocyanateIsocyanate, BaseReadily available sulfonamidesStill requires isocyanates
Carbamate Route Sulfonamide + CarbamateCarbamateAvoids direct handling of isocyanatesMay require activation of carbamate
DMAP-Catalyzed Route Sulfonamide + Diphenylcarbonate + AmineDMAPAvoids phosgene and isocyanatesMay require specific catalysts
Sulfonyl Azide Route Sulfonyl Azide + AmineIn situ generated sulfonyl isocyanateAvoids handling of isocyanatesSulfonyl azides can be explosive
Direct Amide Coupling Sulfonamide + Amide-Metal-freeMay have limited substrate scope

Specific Synthesis Strategies for this compound

While general methods provide a framework, the specific synthesis of this compound requires careful selection of precursors and optimization of reaction conditions to achieve high yield and purity.

Precursor Identification and Derivatization

The synthesis of this compound logically proceeds from two key precursors: a benzylsulfonyl moiety and a butylurea or butylamine (B146782) moiety.

Benzylsulfonyl Precursor: The most likely precursor for the benzylsulfonyl group is benzylsulfonyl chloride . This can be synthesized from the corresponding sulfonic acid or via sulfonation of toluene (B28343) followed by chlorination. Alternatively, benzylsulfonamide could be used in routes that start from the sulfonamide.

Butylurea/Butylamine Precursor: The butyl group can be introduced using n-butylamine or n-butyl isocyanate . N-butylurea (B146187) itself can also be a potential starting material. The synthesis of n-butylurea can be achieved through various methods, including the reaction of butylamine with urea (B33335). googleapis.com

A plausible and direct synthetic route would involve the reaction of benzylsulfonyl isocyanate with n-butylamine . Benzylsulfonyl isocyanate can be generated in situ from benzylsulfonamide to avoid handling the hazardous isocyanate directly.

Reaction Conditions and Optimization

Based on analogous reactions reported in the literature for the synthesis of other N-arylsulfonyl-N'-alkylureas, the reaction of a sulfonamide with an isocyanate is a feasible pathway. For instance, the synthesis of N-(4-chloro-benzenesulfonyl)-N'-n-butyl-urea has been achieved by reacting 4-chlorobenzenesulfonamide (B1664158) with n-butyl isocyanate in a mixture of acetone (B3395972) and water with sodium hydroxide (B78521) as a base. google.com

Adapting this to the synthesis of this compound, a potential procedure would be:

Dissolving benzylsulfonamide in a suitable solvent system, such as acetone and water.

Adding a base, for example, an aqueous solution of sodium hydroxide, to deprotonate the sulfonamide.

Slowly adding n-butyl isocyanate to the reaction mixture with vigorous stirring, while maintaining a controlled temperature, for instance, by cooling the reaction vessel.

After the addition is complete, stirring the mixture until the reaction is complete, which can be monitored by the disappearance of the isocyanate odor.

Work-up of the reaction mixture would typically involve partial removal of the solvent, dilution with water, and acidification to precipitate the product, this compound.

Optimization of this reaction would involve screening different bases (e.g., potassium carbonate), solvents, and reaction temperatures to maximize the yield and minimize side products.

The following table outlines a hypothetical reaction for the synthesis of this compound based on analogous procedures:

Reactant 1 Reactant 2 Base Solvent Temperature Product
Benzylsulfonamiden-Butyl IsocyanateSodium HydroxideAcetone/Water10-20 °CThis compound

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues of this compound can be readily achieved by modifying the precursors used in the established synthetic routes. This allows for the exploration of structure-activity relationships by systematically altering different parts of the molecule.

Analogues can be generated by:

Varying the Alkyl Chain: By replacing n-butylamine or n-butyl isocyanate with other primary or secondary amines or isocyanates, a series of 1-benzylsulfonyl-3-alkyl/cycloalkyl/aryl ureas can be synthesized. For example, using cyclohexylamine (B46788) would yield 1-benzylsulfonyl-3-cyclohexylurea.

Modifying the Aryl Group: The benzyl (B1604629) group can be substituted with other aryl or heteroaryl groups. This is achieved by starting with the corresponding substituted arylsulfonamide or arylsulfonyl chloride. For instance, using p-toluenesulfonamide (B41071) would lead to the synthesis of 1-(p-toluenesulfonyl)-3-butylurea.

The synthesis of N-acylurea derivatives, which are structurally related, often involves the reaction of N-acylisocyanates with amines or isocyanates with amides. reading.ac.uk These methodologies can be adapted for the synthesis of a diverse library of 1-benzylsulfonyl-3-substituted ureas.

The following table provides examples of potential structural analogues of this compound and the corresponding precursors that could be used for their synthesis:

Analogue Name Sulfonyl Precursor Amine/Isocyanate Precursor
1-Benzylsulfonyl-3-ethylureaBenzylsulfonamideEthyl isocyanate
1-Benzylsulfonyl-3-phenylureaBenzylsulfonamidePhenyl isocyanate
1-(4-Methylbenzylsulfonyl)-3-butylurea4-Methylbenzylsulfonamiden-Butyl isocyanate
1-(Naphthalen-2-ylsulfonyl)-3-butylureaNaphthalen-2-ylsulfonamiden-Butyl isocyanate

Modifications of the Benzyl Moiety

The benzyl group in this compound, and the corresponding aryl group in its analogues, is a common site for chemical modification to alter the compound's properties. In the general structure of sulfonylureas, this corresponds to the S-arylsulfonylurea portion, with various substituents often placed at the para-position of the phenyl ring (R1). researchgate.net

Common modifications include the introduction of various functional groups onto the phenyl ring. For example, the synthesis of the first-generation sulfonylurea, Tolbutamide (B1681337), involved a methyl group on the phenyl ring, which was a modification from an earlier compound, Carbutamide, that had an amine group. youthmedicaljournal.com Another example is Chlorpropamide (B1668849), which features a chlorine atom on the phenyl ring. youtube.com These substitutions are often made to modulate the compound's metabolic stability and activity. youtube.com

Table 1: Examples of Benzyl/Aryl Moiety Modifications in Sulfonylurea Analogues

Base Compound R1 Group (on Phenyl Ring) Resulting Compound
Arylsulfonylurea -CH₃ Tolbutamide
Arylsulfonylurea -Cl Chlorpropamide

This table illustrates common substitutions made on the aryl ring of sulfonylurea compounds to create different analogues.

Modifications of the Butyl Chain and Urea Nitrogen Substitution

The N'-alkyl group, represented by the butyl chain in this compound, is another key site for synthetic modification. This part of the molecule (designated as R2 in the general structure) significantly impacts the compound's properties. wikipedia.orgresearchgate.net

Increasing the hydrophobicity of this side chain can lead to a marked increase in hypoglycemic potency, as seen in the development of second-generation sulfonylureas. youthmedicaljournal.com For instance, exchanging a simple alkyl group like a methyl group for a larger, more lipophilic cyclohexyl ring can increase affinity for the SUR1 receptor by over 2000-fold. nih.gov This highlights that selectivity for specific biological targets can be achieved by introducing a lipophilic substituent on the urea group. nih.gov

Furthermore, the urea nitrogens can be incorporated into heterocyclic ring systems. This is a common strategy in the development of more complex sulfonylurea analogues. The nature of the amine that reacts with the sulfonyl isocyanate or carbamate intermediate determines the final structure of this portion of the molecule. researchgate.net

Table 2: Impact of N'-Substitution on Receptor Affinity

N'-Substituent (R2 Group) Relative Affinity for SUR1 Relative Affinity for SUR2
Methyl Low Moderate

This table demonstrates how varying the lipophilic substituent on the urea nitrogen affects the binding affinity for different sulfonylurea receptor (SUR) subtypes. Data derived from structure-activity relationship studies. nih.gov

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity (controlling the position of a chemical reaction) and stereoselectivity (controlling the three-dimensional orientation of a reaction's product) are critical aspects of synthesizing complex sulfonylurea analogues, particularly those containing chiral centers.

While the synthesis of a simple achiral molecule like this compound does not involve stereoselectivity, the synthesis of more advanced analogues often does. For example, chiral alkylating agents can be used to introduce stereocenters into the molecule, leading to stereoselective products. nih.gov This was demonstrated in the synthesis of a cannabinoid receptor antagonist where a chiral isothiourea intermediate was used to generate specific diastereomers, which could then be separated. nih.gov

The use of chiral auxiliaries, such as sugar-derived alcohols like diacetone-d-glucose, is another established method for the diastereoselective preparation of related sulfur-containing compounds like sulfinates. acs.org Such principles can be applied to the synthesis of chiral sulfonylureas, allowing for the preparation of single enantiomers, which is often crucial as different enantiomers can have vastly different biological activities.

Advanced Synthetic Techniques and Green Chemistry Approaches

Recent research has focused on developing more efficient, sustainable, and environmentally friendly methods for synthesizing sulfonylureas. researchgate.net These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. jddhs.com

One-pot synthesis is a key advanced technique. For example, a one-pot method has been developed for the conversion of sulfonylureas to thio-sulfonylureas under aqueous conditions. nih.gov Another approach involves a metal-free, one-pot reaction of sulfonamides with amides in a green solvent, dimethyl carbonate (DMC), at room temperature, which avoids the use of toxic phosgene and the isolation of hazardous isocyanate intermediates. consensus.app

Other green methods include:

Water-assisted preparation: A novel approach involves reacting amines with diphenyl carbonate in an aqueous-organic medium to produce carbamates, which then react with sulfonamides to yield sulfonylureas. researchgate.nete3s-conferences.org

Microwave-assisted synthesis: The use of microwave irradiation can significantly shorten reaction times, increase product yields, and reduce the volume of solvents needed, making it an ecologically sustainable method. mdpi.com

Mechanochemistry: A solvent-free mechanochemical (grinding) approach has been developed for the synthesis of the precursor sulfonamides, which involves a one-pot, double-step procedure mediated by solid reagents. rsc.org

These advanced techniques not only offer environmental benefits but also often provide higher yields and simpler purification procedures compared to traditional methods. researchgate.netmdpi.com

Table 4: Comparison of Synthetic Approaches for Sulfonylureas

Method Key Features Advantages
Traditional Method Sulfonamide + Isocyanate Well-established
One-Pot/Metal-Free Sulfonamide + Amide in DMC Avoids hazardous isocyanates, mild conditions, good atom economy consensus.app
Water-Assisted Amine + Diphenyl Carbonate -> Carbamate Uses water as a co-solvent, straightforward researchgate.nete3s-conferences.org

| Microwave-Assisted | Microwave irradiation | Short reaction times, high yields, reduced solvent use mdpi.com |

This table summarizes and compares different synthetic methodologies for producing sulfonylureas, highlighting the advantages of modern green chemistry approaches.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Key Pharmacophoric Features within the Benzylsulfonyl Urea (B33335) Scaffold

A pharmacophore is an abstract description of molecular features necessary for the molecular recognition of a ligand by a biological macromolecule. For the sulfonylurea class, a general pharmacophore model includes key features such as hydrogen bond acceptors, an anionic site, a hydrophobic group, and an aromatic ring nih.gov.

The benzylsulfonyl portion of the molecule is critical for orienting the compound within a target's binding site and establishing key interactions.

Sulfonyl Group: The sulfonyl group (-SO2-) is a strong hydrogen bond acceptor and can be an anionic site at physiological pH. This allows it to form strong, directed interactions with corresponding hydrogen bond donors (like the backbone NH of amino acids) or positively charged residues in a protein's active site. This interaction is often a primary anchor for the entire molecule.

Benzyl (B1604629) Group: The benzyl group (a phenyl ring attached to a methylene (B1212753) group) provides a large, hydrophobic surface. This region can engage in non-polar interactions, such as van der Waals forces and π-stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target protein nih.gov. These hydrophobic interactions are crucial for affinity and selectivity.

The urea moiety is a privileged structure in medicinal chemistry due to its unique hydrogen bonding capabilities, which can significantly contribute to the stability of a drug-receptor complex nih.gov.

Urea Core: The urea group (-NH-C(=O)-NH-) acts as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen) nih.gov. This dual capacity enables it to form a network of hydrogen bonds with the biological target, often described as a "molecular clamp," which locks the molecule into a specific, active conformation.

Experimental Structure-Activity Relationship Studies

Although specific experimental SAR studies for 1-Benzylsulfonyl-3-butylurea are not readily found, a representative SAR can be constructed based on extensive research on analogous sulfonylureas, such as those developed as herbicides or antidiabetic agents nih.govnih.gov.

Systematic modification of a lead compound is a cornerstone of medicinal chemistry. For the this compound scaffold, modifications would typically explore the impact of substituents on the benzyl ring and alterations to the butyl chain. The following table represents hypothetical SAR data based on general findings for the sulfonylurea class.

Table 1: Representative Structure-Activity Relationship Data for Analogs of this compound

Compound ID R1 (Benzyl Ring Substitution) R2 (Alkyl Chain) Relative Activity (%) Rationale for Activity Change
Parent H n-Butyl 100 Baseline compound
Analog-1 4-Chloro n-Butyl 150 Electron-withdrawing group may enhance binding interactions.
Analog-2 4-Methoxy n-Butyl 70 Electron-donating group may be sterically or electronically disfavored.
Analog-3 H Ethyl 40 Shorter alkyl chain leads to reduced hydrophobic interaction and lower affinity.
Analog-4 H Isobutyl 110 Branched alkyl chain may provide a better fit in a specific hydrophobic pocket.
Analog-5 H Cyclohexyl 180 Bulky aliphatic ring often enhances affinity by filling a larger hydrophobic pocket.

| Analog-6 | 2-Fluoro | n-Butyl | 130 | Ortho-substitution can alter the torsion angle and conformation of the molecule. |

Data is hypothetical and for illustrative purposes based on established SAR principles for the sulfonylurea class.

Structure-Activity Cliffs (SACs) are pairs of structurally similar compounds that exhibit a large and unexpected difference in biological activity. Within the benzylsulfonyl urea scaffold, a cliff could arise from a seemingly minor modification. For example, moving a substituent on the benzyl ring from the para- to the ortho-position could cause a steric clash with the receptor, leading to a complete loss of activity. Similarly, changing the n-butyl group to a tert-butyl group could introduce excessive bulk that prevents proper binding. The identification of these cliffs is highly valuable as it provides critical information about the precise topology and chemical environment of the binding site.

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For sulfonylureas, QSAR models have been successfully developed to predict herbicidal and antidiabetic potency nih.govrsc.org.

A typical QSAR model for a series of compounds related to this compound would take the form of a linear equation:

Log(1/IC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where:

Log(1/IC₅₀) is the biological activity (e.g., the negative log of the half-maximal inhibitory concentration).

β coefficients are calculated regression coefficients.

Descriptors are numerical representations of the physicochemical properties of the molecules.

Key descriptors that are often found to be important in QSAR models for sulfonylureas include:

Steric parameters: Such as molecular volume or van der Waals radii, which describe the size and shape of the molecule nih.gov.

Electronic parameters: Such as electronegativity or partial atomic charges, which quantify the electronic influence of substituents rsc.org.

Hydrophobic parameters: Such as the partition coefficient (LogP), which measures the lipophilicity of the compound.

Topological indices: Which describe the connectivity and branching of the molecular structure.

For instance, a QSAR study on sulfonylurea herbicides might find that high activity correlates with a high degree of electronegativity on the aromatic ring and an optimal value for the lipophilicity of the alkyl chain rsc.org. Such models allow for the virtual screening and rational design of new, potentially more potent analogs before undertaking their chemical synthesis nih.gov.

Descriptor Selection and Calculation (e.g., Electronic, Steric, Hydrophobic Parameters)

The foundation of a robust QSAR model lies in the appropriate selection and calculation of molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For sulfonylurea derivatives, a class of compounds to which this compound belongs, several types of descriptors are crucial for building predictive models.

Electronic Parameters: These descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, describe the electronic environment of the molecule. nih.gov The distribution of charges and the ability to participate in electronic interactions are key to how a ligand binds to its biological target. For instance, in a study of sulfonylurea herbicides, the electronic properties of the heterocyclic ring connected to the urea moiety were found to be significant contributors to their biological activity. nih.gov

Steric Parameters: These parameters relate to the size and shape of the molecule. Descriptors like molecular weight, molar volume, and specific steric parameters (e.g., Taft's steric parameter, Es) are commonly used. nih.gov The three-dimensional arrangement of atoms dictates how well a molecule can fit into a receptor's binding pocket.

Hydrophobic Parameters: The lipophilicity of a compound, often quantified by the partition coefficient (log P), is a critical factor in its pharmacokinetic and pharmacodynamic properties. nih.gov It influences the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the receptor.

A typical QSAR study on sulfonylurea derivatives would involve the calculation of a wide range of such descriptors. The following table provides examples of descriptor classes and specific descriptors that are often considered.

Descriptor ClassSpecific DescriptorsRelevance to Sulfonylureas
Electronic HOMO Energy, LUMO Energy, Dipole Moment, Atomic ChargesInfluences binding affinity to the target protein by governing electrostatic and hydrogen bonding interactions.
Steric Molecular Weight, Molar Volume, Surface Area, Steric Hindrance Parameters (e.g., Es)Determines the complementarity of the ligand with the binding site of the receptor.
Hydrophobic LogP, Molar Refractivity (CMR)Affects membrane permeability and interaction with hydrophobic regions of the target protein.
Topological Connectivity Indices, Shape IndicesEncodes information about the branching and overall topology of the molecule, which can be related to its activity.

Statistical Modeling Techniques (e.g., CoMFA, CoMSIA, Bayesian-Regularized Genetic Neural Networks)

Once the descriptors are calculated, various statistical methods can be employed to build the QSAR model.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR techniques that correlate the 3D steric and electrostatic fields of a set of aligned molecules with their biological activities. ucsd.edunih.gov

CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields at various grid points around the aligned molecules. ucsd.edu

CoMSIA provides a more detailed analysis by including additional descriptor fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. ucsd.edunih.gov

A study on novel herbicidal sulfonylureas demonstrated that both CoMFA and CoMSIA could generate statistically significant 3D-QSAR models. ucsd.edu The resulting contour maps from these analyses can visualize the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For instance, a CoMSIA contour plot might indicate that a bulky, electron-withdrawing group at a specific position on the benzyl ring of this compound could enhance its biological activity.

Bayesian-Regularized Genetic Neural Networks (BRGNNs): This is a more advanced, non-linear modeling technique that can be particularly useful when the relationship between structure and activity is complex and cannot be adequately described by linear models. nih.govnih.govscielo.br

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. They can learn complex patterns in data.

Bayesian Regularization is a technique used to prevent overfitting in neural networks, leading to more robust and predictive models. researchgate.netmonash.edu

Genetic Algorithms (GAs) can be used in conjunction with ANNs to select the most relevant descriptors for the model, a process known as feature selection. nih.gov

BRGNNs have been successfully applied in various QSAR studies to develop robust predictive models. nih.govnih.gov

The following table summarizes the key features of these statistical modeling techniques.

TechniqueDescriptionKey Features
CoMFA A 3D-QSAR method that uses steric and electrostatic fields to correlate molecular structure with biological activity. ucsd.eduProvides 3D contour maps for intuitive interpretation of SAR.
CoMSIA An extension of CoMFA that includes additional descriptor fields like hydrophobicity and hydrogen bonding. ucsd.eduOffers a more detailed and nuanced understanding of the intermolecular interactions.
BRGNN A non-linear QSAR modeling technique that combines artificial neural networks with Bayesian regularization and genetic algorithms for descriptor selection. nih.govnih.govCapable of modeling complex, non-linear relationships and is robust against overfitting.

Predictive Models for Biological Activity

The ultimate goal of a QSAR study is to develop a predictive model that can accurately estimate the biological activity of novel compounds. The predictive power of a QSAR model is typically assessed using a set of compounds that were not used in the model's development (the test set). A good predictive model will show a high correlation between the experimentally determined and the predicted activities for the test set compounds.

For sulfonylurea derivatives, QSAR models have been developed to predict various biological activities, including herbicidal and anti-diabetic effects. rsc.orgnih.gov These models can guide the design of new analogs of this compound with potentially enhanced or more specific biological activities.

Pharmacophore Generation and Virtual Screening

Pharmacophore modeling is another powerful computational tool used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.gov

Ligand-Based Pharmacophore Model Development

When the 3D structure of the biological target is unknown, a pharmacophore model can be developed based on a set of known active ligands. nih.gov This approach involves aligning the active molecules and identifying the common chemical features that are responsible for their activity.

For a compound like this compound, a ligand-based pharmacophore model could be developed by comparing its structure to other known active sulfonylureas. The key features would likely include:

A hydrogen bond donor (the NH group of the urea).

A hydrogen bond acceptor (the carbonyl oxygen of the urea and the sulfonyl oxygens).

A hydrophobic/aromatic feature (the benzyl group).

Another hydrophobic feature (the butyl group).

This pharmacophore model can then be used to search large chemical databases for other molecules that match these features, a process known as virtual screening. nih.gov

Structure-Based Pharmacophore Generation

If the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR spectroscopy), a structure-based pharmacophore model can be generated. This involves identifying the key interaction points between the protein and a bound ligand within the binding site. This approach provides a more direct understanding of the features required for binding.

For sulfonylureas, which are known to target the sulfonylurea receptor (SUR), a structure-based pharmacophore could be developed based on the crystal structure of SUR in complex with a known sulfonylurea drug. This model would highlight the essential interactions within the binding pocket, guiding the design of new compounds like this compound to optimize these interactions.

Conformational Analysis and Molecular Flexibility

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand its flexibility.

For sulfonylurea derivatives, conformational studies have revealed that they can adopt different shapes. acs.org A common conformation is a "U-shaped" or folded structure, where the two ends of the molecule are in proximity. nih.govnih.gov This conformation is often stabilized by intramolecular hydrogen bonds. acs.org However, extended conformations can also be stable, particularly in aqueous environments. acs.org

The molecular flexibility of sulfonylureas allows them to adapt their shape to fit into the binding site of their target receptor. nih.gov Understanding the conformational preferences and flexibility of this compound is crucial for predicting its binding mode and for designing analogs with improved binding affinity. Computational methods such as molecular mechanics and quantum mechanics can be used to perform conformational analysis and study the energy landscape of the molecule.

Pre Clinical Biological Evaluation and Mechanistic Investigations

In Vitro Biological Activity Profiling

The in vitro biological activities of sulfonylurea derivatives have been explored across a range of assays, including enzyme inhibition, receptor binding, and cellular responses.

Enzyme Inhibition Studies (e.g., Uridine (B1682114) Phosphorylase, Cholinesterase, Kinases)

Research into the enzyme inhibitory effects of sulfonylurea derivatives has revealed activity against several enzyme targets.

Cholinesterase Inhibition: A number of sulfonylurea compounds, primarily known for their use as antidiabetic drugs, have been investigated for their ability to inhibit cholinesterases, enzymes critical in neurotransmission nih.govmdpi.comwikipedia.org. One study demonstrated that the sulfonylurea antidiabetic drugs tolbutamide (B1681337), chlorpropamide (B1668849), and glyburide (B1671678) exhibit inhibitory activity against acetylcholinesterase (AChE) nih.gov. Glyburide was identified as the most potent inhibitor among the tested compounds, with an IC50 value of 0.74 ± 0.02 μM, which is comparable to the FDA-approved Alzheimer's drug, donepezil. Tolbutamide and chlorpropamide showed moderate inhibition with IC50 values of 28.9 ± 1.60 μM and 5.72 ± 0.24 μM, respectively nih.gov. The study suggested that glyburide acts as a competitive inhibitor, while tolbutamide and chlorpropamide are non-competitive inhibitors of AChE nih.gov.

Another study involved the synthesis of new sulfonylurea derivatives and evaluation of their inhibitory activities against acetylcholinesterase and butyrylcholinesterase. However, the synthesized compounds in this particular study did not show significant inhibitory activity against these enzymes dergipark.org.tr.

Interactive Data Table: Acetylcholinesterase Inhibition by Sulfonylurea Drugs

Compound IC50 (μM) Type of Inhibition
Glyburide 0.74 ± 0.02 Competitive
Chlorpropamide 5.72 ± 0.24 Non-competitive

α-Amylase and α-Glucosidase Inhibition: In a study focused on newly synthesized sulfonylurea derivatives, several compounds were tested for their inhibitory effects on α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. Four of the synthesized compounds (S7, S8, S13, and S14) demonstrated inhibitory activity against the α-amylase enzyme, with IC50 values ranging from 227.84 ± 1.48 to 298.27 ± 8.61 µM dergipark.org.tr. In a separate study, other novel sulfonylurea derivatives were evaluated for their α-glucosidase inhibitory activity. One compound showed moderate activity with an IC50 value of 329.62 µM, which was comparable to the activity of glipizide (B1671590) vjst.vn.

No specific data was found in the searched literature regarding the inhibition of uridine phosphorylase or kinases by 1-Benzylsulfonyl-3-butylurea or other closely related sulfonylurea derivatives.

Receptor Binding Assays (e.g., LHRH Receptor Antagonism)

The primary molecular targets of the well-known sulfonylurea antidiabetic drugs are the sulfonylurea receptors (SUR) associated with ATP-sensitive potassium (KATP) channels in pancreatic β-cells wikipedia.orgdiabetes.org.uknih.gov. The binding of sulfonylureas to these receptors initiates a cascade of events leading to insulin (B600854) secretion wikipedia.orgnih.gov.

Beyond their affinity for SUR, some novel sulfonylurea derivatives have been designed and evaluated for their binding to other receptors. For instance, a series of new non-imidazole derivatives based on a phenoxysulfonylurea moiety were synthesized and evaluated for their histamine (B1213489) H3 receptor binding affinities. One compound, 1-(naphthalen-1-yl)-3-[(p-(3-pyrrolidin-1-ylpropoxy)benzene)]sulfonylurea, was identified as having the best H3 antagonism affinity nih.gov.

No preclinical data was found in the searched literature regarding the LHRH receptor antagonist activity of this compound or other sulfonylurea derivatives.

Cellular Assays for Specific Biological Responses (e.g., Antimicrobial Activity, Anti-HIV Activity, CK1α Degradation)

Antimicrobial Activity: Several studies have reported the antimicrobial properties of sulfonylurea derivatives against various bacterial and fungal strains nih.govnih.govresearchgate.netnih.gov. In one study, novel sulfonylurea derivatives were synthesized and showed inhibitory potencies against Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) nih.govresearchgate.net. Some of these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.78 to 1.56 μg/mL against MRSA, which was superior to the positive controls vancomycin (B549263) and methicillin (B1676495) researchgate.net. Another study reported that certain sulfonamide and sulfonylurea derivatives of 1,2-benzisothiazole (B1215175) displayed good antibacterial activity against Gram-positive bacteria and marked antimycotic action against various fungi nih.gov.

Anti-HIV Activity: While the comorbidity of diabetes and HIV has been discussed in the literature, and the use of sulfonylureas in this patient population has been noted, no direct preclinical studies evaluating the anti-HIV activity of this compound or other sulfonylurea derivatives were identified in the searched results eatg.org.

CK1α Degradation: No information was found in the searched literature regarding the evaluation of this compound or other sulfonylurea derivatives for CK1α degradation activity.

Selectivity and Off-Target Profiling in Pre-clinical Settings

The selectivity of sulfonylurea drugs is a significant area of research, particularly concerning their differential effects on SUR isoforms found in various tissues. For example, newer sulfonylureas like gliclazide (B1671584) are reported to be more selective for pancreatic SUR1 over the cardiac SUR2A isoform, which may translate to a lower risk of cardiovascular side effects nih.gov.

Off-target effects of sulfonylureas are primarily documented in the context of their clinical use and include hypoglycemia and weight gain diabetes.org.ukdiabetesincontrol.comnih.goveverydayhealth.comyoutube.com. Preclinical studies have also explored other potential off-target effects. For instance, some sulfonylureas have been shown to interact with cardiac ionic channels other than KATP channels, such as cAMP-activated chloride conductance oup.com. There is also preclinical evidence suggesting that some sulfonylureas may have anti-cancer effects through various off-target mechanisms, including the inhibition of voltage-gated potassium channels and induction of apoptosis in cancer cell lines researchgate.netcore.ac.uk.

In Vivo Pre-clinical Pharmacological Investigations

The in vivo effects of sulfonylurea derivatives have been investigated in various animal models, primarily for their antidiabetic effects, but also for other potential therapeutic applications.

Animal Models for Efficacy Studies (e.g., Pain, Cancer, Infectious Diseases)

Pain: While direct studies on the analgesic effects of sulfonylurea derivatives in animal models of pain are limited, related sulfonamide compounds have shown promise. A study on a series of benzene (B151609) sulfonamide carbonic anhydrase inhibitors reported that one of the potent inhibitors induced a long-lasting pain-relieving effect in a mouse model of neuropathic pain induced by oxaliplatin (B1677828) nih.gov. This suggests that the broader structural class to which sulfonylureas belong may have potential applications in pain management. Animal models are crucial in pain research to investigate the mechanisms of both acute and chronic pain and to evaluate potential new therapies iasp-pain.orgcriver.com.

Cancer: The effects of sulfonylureas on tumor growth have been investigated in preclinical settings, with some conflicting results researchgate.netcore.ac.uknih.gov. Some studies have provided preclinical evidence for the anti-cancer effects of certain sulfonylureas. For example, glibenclamide has been shown to inhibit tumor growth in preclinical models, and its derivatives are being explored for their proapoptotic activity in multidrug-resistant cancer cells nih.gov. The proposed anticancer mechanisms are often considered off-target effects and may involve the induction of apoptosis and inhibition of angiogenesis core.ac.uk.

Infectious Diseases: Although in vitro studies have demonstrated the antimicrobial activity of some sulfonylurea derivatives, no in vivo studies in animal models of infectious diseases were identified for this compound or other sulfonylurea compounds in the searched literature.

Information regarding the preclinical biological evaluation and mechanistic investigations of this compound is not publicly available.

Extensive searches for scientific literature and data on the specific chemical compound this compound have yielded no detailed research findings regarding its preclinical evaluation. While general methodologies for pharmacokinetic and pharmacodynamic assessments, molecular target identification, and signaling pathway analysis are well-established in preclinical drug development, no studies applying these techniques specifically to this compound could be identified in the public domain.

Therefore, it is not possible to provide an article with the requested detailed information, data tables, and in-depth analysis for the following sections:

Signaling Pathway Modulation by this compound and Analogues

Without specific research data on this compound, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Advanced Computational and Theoretical Chemistry Investigations

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug design for understanding how a potential drug molecule (ligand) might interact with a target protein.

Binding Site Analysis and Hotspot Mapping

This section would typically detail the specific amino acid residues that form the binding pocket of a target protein for 1-Benzylsulfonyl-3-butylurea. "Hotspot" mapping would identify key residues that contribute most significantly to the binding energy.

Prediction of Binding Modes and Affinities

Here, the article would present the predicted three-dimensional orientation of this compound within the binding site. It would also provide computational estimates of the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), which indicates the strength of the interaction.

Induced Fit Docking and Conformational Changes

This subsection would explore the dynamic nature of the protein-ligand interaction. It would discuss how the binding of this compound might induce conformational changes in the target protein, and vice versa, leading to a more stable complex.

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to study the electronic structure and properties of molecules. These methods provide deep insights into the chemical behavior of a compound.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potential Maps)

This part of the article would analyze the distribution of electrons within the this compound molecule. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into its reactivity. Electrostatic potential maps would visualize the charge distribution and potential sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation and Transition State Analysis

If this compound were involved in a chemical reaction, this section would use quantum chemical calculations to map out the reaction pathway. It would identify the transition state structures and calculate the activation energies, providing a detailed understanding of the reaction mechanism at a molecular level.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful tool to investigate the behavior of this compound at an atomistic level. By simulating the movement of atoms over time, MD can elucidate the stability of this ligand when bound to a biological target, explore its conformational preferences, and detail the critical role of the surrounding solvent.

Ligand-Target Complex Stability and Dynamics

When a ligand like this compound binds to a biological target, such as the sulfonylurea receptor (SUR), the stability of the resulting complex is paramount for its biological function. jetir.orgnih.gov MD simulations are instrumental in assessing this stability by monitoring key structural and energetic parameters over the course of the simulation.

The binding of a ligand typically stabilizes the target protein, resulting in a measurable shift in its melting temperature. researchgate.net This stabilization can be correlated with changes in the protein's flexibility and conformation upon ligand binding. nih.gov In a simulation, the stability of the ligand-protein complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms from their initial positions. A stable complex will exhibit a low and converging RMSD value over time. Furthermore, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein become more rigid or more flexible upon ligand binding. The persistence of key intermolecular interactions, such as hydrogen bonds between the sulfonylurea moiety and the receptor, is also a critical indicator of a stable complex.

Table 1: Representative MD Simulation Stability Metrics for a Hypothetical this compound-Target Complex This table presents illustrative data typical for such a simulation.

ParameterAverage ValueStandard DeviationInterpretation
Protein Backbone RMSD (Å)1.5± 0.3Indicates the protein maintains a stable conformation.
Ligand RMSD (Å)0.8± 0.2Shows the ligand remains stably bound in the binding pocket.
Interface RMSF (Å)1.2± 0.4Reflects minor flexibility at the binding interface.
Number of Hydrogen Bonds3.2± 0.9Suggests consistent hydrogen bonding interactions.

Conformational Sampling of this compound and Analogues

The flexibility of the butyl chain and the rotational freedom around the sulfonyl group in this compound mean the molecule can adopt numerous conformations. Understanding this conformational landscape is crucial, as the biologically active conformation is the one that fits optimally into the target's binding site. MD simulations can effectively sample these different conformations, providing insights into their relative energies and populations.

For molecules with flexible alkyl chains, such as the butyl group in this compound, different conformers (e.g., trans and gauche) can exist. researchgate.net Simulations can track the dihedral angles along the butyl chain to determine the prevalence of each conformation in an aqueous solution or within a binding pocket. This analysis reveals the molecule's intrinsic flexibility and its ability to adapt its shape to interact with a binding partner.

Table 2: Hypothetical Conformational Analysis of this compound from MD Simulation This table shows example data for dihedral angle populations.

Dihedral AngleDescriptionMajor ConformationPopulation (%)
Cα-Cβ-Cγ-CδButyl ChainAnti (trans)~70%
Cα-Cβ-Cγ-CδButyl ChainGauche~30%
C-S-Cα-CβBenzyl-Sulfonyl LinkerGauche~65%
C-S-Cα-CβBenzyl-Sulfonyl LinkerAnti (trans)~35%

Water Dynamics and Solvation Effects at the Binding Interface

Water molecules at the binding interface between a ligand and its target protein can play a decisive role in the binding thermodynamics and specificity. rsc.orgresearchgate.net They can mediate interactions by forming hydrogen bond bridges or be displaced upon ligand binding, which has significant energetic consequences. MD simulations provide a detailed picture of the behavior of these interfacial water molecules.

The dynamics of water at interfaces are known to be substantially slower than in bulk water. nih.govnih.gov Simulations can quantify the residence time of water molecules in specific locations within the binding site, identifying structurally important water molecules that might be crucial for stabilizing the complex. The analysis can also reveal how this compound perturbs the local hydrogen bond network of water upon binding. mdpi.com This information is invaluable for ligand optimization, as modifications designed to displace high-energy water molecules can lead to improved binding affinity.

Table 3: Illustrative Analysis of Water Dynamics at a Hypothetical Binding Site This table presents example parameters used to characterize interfacial water.

ParameterValueSignificance
Average Water Residence Time (ps)~50-100 psIndicates structurally conserved water molecules.
Number of Bridging Water Molecules1-3Water molecules mediating ligand-protein hydrogen bonds.
Local Water Orientational Relaxation (ps)~15-20 psSlower than bulk water (~2.6 ps), showing constrained motion. nih.gov
Enthalpy of Water Displacement (kcal/mol)VariesEnergetic cost or gain of removing water from the binding site.

Cheminformatics and Ligand-Based Drug Design Approaches

Cheminformatics provides a suite of computational tools to navigate the vastness of chemical space and design new molecules based on the information from known active compounds. For a molecule like this compound, these approaches can be used to explore its structural neighborhood and identify other compounds with potentially similar biological activities.

Chemical Space Exploration of Sulfonylurea and Urea (B33335) Scaffolds

The sulfonylurea and urea functionalities are considered "privileged scaffolds" in medicinal chemistry because they appear in numerous bioactive compounds. frontiersin.org Exploring the chemical space around these scaffolds involves systematically modifying a core structure to generate a virtual library of analogs. researchgate.netrsc.org This process allows researchers to understand how different substituents affect properties like binding affinity and selectivity.

For the this compound scaffold, exploration could involve varying the substituents on the benzyl (B1604629) ring, changing the length or branching of the alkyl urea substituent, or replacing the benzyl group with other aromatic or heterocyclic systems. This systematic functionalization helps to map out structure-activity relationships (SAR) and identify key structural features required for biological activity.

Table 4: Example of Chemical Space Exploration around the Sulfonylurea Scaffold This table illustrates potential modifications to the this compound core.

Modification SiteCore StructureExample Substituents for Virtual Library
R1 (Benzyl Ring)R1 -CH2-SO2-NH-CO-NH-Butyl-H, -Cl, -F, -CH3, -OCH3, -NO2
R2 (Urea N-alkyl group)Benzyl-SO2-NH-CO-NH-R2 -Propyl, -Butyl, -Isobutyl, -Cyclohexyl
R3 (Aromatic Core)R3 -SO2-NH-CO-NH-ButylPhenyl, Naphthyl, Pyridyl, Thienyl

Similarity Searching and Clustering of Structurally Related Compounds

Similarity searching is a cornerstone of ligand-based drug design, operating on the principle that structurally similar molecules are likely to have similar biological activities. researchgate.net Using this compound as a query, large chemical databases can be searched to retrieve compounds with a high degree of structural similarity.

This process typically involves representing molecules as numerical "fingerprints," which encode their structural features. The similarity between two molecules is then calculated as the overlap between their fingerprints. Retrieved compounds can be further analyzed and grouped into clusters based on their structural relatedness, helping to identify diverse yet related chemical series for further investigation. rug.nl

Table 5: Hypothetical Similarity Search Results Using this compound as Query This table compares different fingerprinting methods and their similarity scores (Tanimoto coefficient) for hypothetical analogs.

Analog CompoundStructural DifferenceMorgan Fingerprint SimilarityTopological Torsion Similarity
1-Benzylsulfonyl-3-propylureaShorter alkyl chain0.920.88
1-(4-Chlorobenzylsulfonyl)-3-butylureaSubstituted ring0.850.81
1-Phenylsulfonyl-3-butylureaLacks methylene (B1212753) spacer0.780.70
1-Benzyl-3-butylureaLacks sulfonyl group0.550.45

Machine Learning and Artificial Intelligence in Compound Design

Machine learning algorithms excel at identifying complex patterns and relationships within large datasets, a capability that is highly valuable in drug discovery. nih.gove-dmj.orgnih.gov For a compound like this compound, AI and ML can be leveraged in several key areas:

Predictive Modeling for Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms such as random forests, support vector machines, and neural networks. e-dmj.org These models are trained on datasets of known sulfonylurea compounds and their corresponding activities against K-ATP channels. By analyzing the structural features (descriptors) of these molecules, the model learns to predict the biological activity of new, untested compounds like analogs of this compound. This allows for the rapid virtual screening of large chemical libraries to prioritize candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. These models can be constrained to generate novel sulfonylurea derivatives that are predicted to have high affinity and selectivity for specific K-ATP channel subunits. nih.gov This approach moves beyond screening existing compounds to creating bespoke molecular structures optimized for a particular therapeutic target.

ADMET Prediction: A significant challenge in drug development is ensuring a compound has suitable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI models can be trained to predict these properties based on a molecule's structure, helping to identify and filter out potentially problematic candidates early in the design phase. nih.gov For this compound, this could involve optimizing its metabolic stability or reducing potential off-target toxicities.

Virtual Screening and Docking Enhancement: AI can significantly accelerate traditional computational methods. For instance, machine learning can be used to score the results of molecular docking simulations more accurately, improving the prediction of how strongly a compound like this compound will bind to its target protein. nih.gov Recent studies have successfully used AI-based virtual screening to identify novel compounds that interact with K-ATP channels. elifesciences.orgbiorxiv.orgresearcher.lifenih.govnih.gov

Illustrative Research Findings

To demonstrate how machine learning could be applied to the design of analogs of this compound, consider the following hypothetical data tables.

Table 1: Hypothetical QSAR Model Input for this compound Analogs

This table represents a small subset of the data that would be used to train a predictive model. Molecular descriptors, which are numerical representations of a molecule's properties, are calculated for a series of analogs. These are then correlated with experimentally determined biological activity (e.g., IC₅₀, the concentration required to inhibit 50% of the target's activity).

Compound IDMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted IC₅₀ (µM)
BSU-001 (Parent)286.372.52415.2
BSU-002300.402.82412.5
BSU-003272.342.22420.1
BSU-004320.382.6259.8
BSU-005285.362.13418.4

Data in this table is for illustrative purposes only.

Table 2: Feature Importance from a Machine Learning Model

After training a model, it is possible to determine which molecular features (descriptors) are most influential in predicting biological activity. This information is crucial for guiding the design of new, more potent compounds.

Feature (Molecular Descriptor)Importance Score (%)
Aromatic Ring Count25.4
Hydrophobicity (LogP)21.8
Number of H-Bond Acceptors18.5
Molecular Flexibility (Rotatable Bonds)15.2
Polar Surface Area10.9
Other8.2

Data in this table is for illustrative purposes only.

By applying these advanced computational techniques, researchers can explore the vast chemical space around the this compound scaffold more intelligently. This data-driven approach allows for the rational design of new molecules, prioritizing those with the highest probability of success and ultimately reducing the time and cost associated with traditional drug discovery pipelines. nih.gov

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets for 1-Benzylsulfonyl-3-butylurea

The primary and most well-understood biological target for many sulfonylurea compounds is the ATP-sensitive potassium (KATP) channel in pancreatic beta cells, which is central to their use as antidiabetic drugs. wikipedia.orgdiabetesjournals.org However, the diverse biological activities of other sulfonylurea derivatives suggest that this compound could interact with other targets. Future research should therefore focus on a broad-based screening approach to identify novel biological targets.

Initial investigations could explore its effects on other ion channels and receptors, given the known activity of sulfonylureas on KATP channels. diabetesjournals.org Furthermore, considering that some sulfonylureas exhibit herbicidal activity by inhibiting acetolactate synthase (AHAS) in plants and microbes, investigating the potential of this compound as an antimicrobial or antifungal agent by targeting microbial AHAS could be a fruitful area of research. wikipedia.orgmdpi.com Some studies have also pointed towards anticancer and antimalarial activities of certain sulfonylurea compounds, opening up further avenues for target exploration. mdpi.com

A comprehensive target identification strategy could involve:

High-throughput screening (HTS): Testing the compound against a large panel of known biological targets to identify any potential interactions.

Phenotypic screening: Observing the effects of the compound on various cell lines (e.g., cancer cells, microbial cultures) to identify interesting biological activities, followed by target deconvolution to identify the molecular mechanism.

Chemical proteomics: Utilizing affinity-based probes to isolate and identify binding partners of this compound from cell lysates.

Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity

The chemical structure of this compound offers multiple sites for modification to create a library of analogues with potentially improved therapeutic properties. The general structure of sulfonylureas consists of a central sulfonylurea group with substitutions on both ends, which can be readily modified. wikipedia.org The synthesis of sulfonylurea derivatives can be achieved through various established chemical routes, often involving the reaction of a sulfonamide with an isocyanate. wikipedia.org

Future synthetic efforts could focus on modifications at the following positions:

The Benzyl (B1604629) Group: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) on the phenyl ring of the benzyl group could modulate the compound's electronic properties and its interaction with biological targets.

The Butyl Group: Varying the length and branching of the alkyl chain could influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Replacing the butyl group with other functional groups could also lead to novel activities.

The design of these analogues should be guided by structure-activity relationship (SAR) studies to understand how different chemical modifications impact biological activity. dntb.gov.ua The goal would be to develop next-generation compounds with enhanced potency against a specific target and improved selectivity to minimize off-target effects.

Table 1: Potential Modifications for Analogue Synthesis

Modification Site Potential Substituents Anticipated Impact
Phenyl ring of the benzyl group Halogens (F, Cl, Br), Methoxy (-OCH3), Nitro (-NO2) Altered electronic properties, potential for new interactions with target binding sites.

Integration of Omics Technologies for Systems-Level Understanding of Compound Action

To gain a comprehensive understanding of the biological effects of this compound and its future analogues, the integration of "omics" technologies will be crucial. These technologies allow for a global analysis of changes in genes (genomics), proteins (proteomics), and metabolites (metabolomics) within a biological system in response to a chemical compound.

Pharmacometabolomics: This approach can identify metabolic signatures associated with the response to sulfonylurea compounds. frontierspartnerships.orgnih.govresearchgate.netnih.gov By analyzing the metabolic profiles of cells or organisms treated with this compound, researchers could elucidate its mechanism of action and identify biomarkers for its efficacy.

Proteomics: Can be used to identify proteins that are differentially expressed or post-translationally modified upon treatment with the compound, providing insights into the cellular pathways it affects.

Transcriptomics: Analyzing changes in gene expression can reveal the genetic pathways that are modulated by the compound.

A multi-omics approach can provide a holistic view of the compound's biological impact, helping to identify not only its primary target but also its off-target effects and potential mechanisms of resistance. researchgate.net

Application of Advanced Computational Methodologies for Predictive Modeling

Computational methods are powerful tools in modern drug discovery and can be applied to accelerate the development of this compound and its analogues. jetir.org In-silico screening and molecular docking can be used to predict how the compound and its derivatives will interact with potential biological targets. jetir.orgresearchgate.net

Key computational approaches include:

Molecular Docking: Simulating the binding of this compound and its analogues to the three-dimensional structures of potential target proteins. This can help to predict binding affinity and identify key interactions.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. QSAR models can be used to predict the activity of newly designed analogues before they are synthesized.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. This can guide the design of new compounds with a higher probability of being active. nih.gov

These computational studies can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising compounds. jetir.org

Potential as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study the function of a particular protein or biological pathway. If this compound is found to have a specific and potent interaction with a novel biological target, it could be developed into a valuable chemical probe.

To be an effective chemical probe, a compound should ideally possess:

High potency for its target.

High selectivity for its target over other proteins.

A well-characterized mechanism of action.

By modifying this compound to incorporate a reactive group, such as a sulfonyl fluoride, it could potentially be converted into a covalent probe that forms a stable bond with its target protein. nih.govrsc.org Such probes are powerful tools for identifying and validating drug targets and for studying their roles in cellular processes.

Novel Delivery Strategies and Formulation Considerations for Pre-clinical Studies

The successful translation of a promising compound from the laboratory to a potential therapeutic requires careful consideration of its formulation and delivery. The physicochemical properties of this compound, such as its solubility and stability, will dictate the most appropriate formulation strategies.

Future research in this area could explore:

Solubility Enhancement: Many organic compounds have low aqueous solubility, which can limit their bioavailability. dergipark.org.tr Techniques such as micronization, solid dispersions, and the use of co-solvents could be investigated to improve the solubility of this compound.

Controlled-Release Formulations: Developing formulations that release the compound slowly over time could help to maintain therapeutic concentrations and reduce the frequency of administration.

Targeted Delivery Systems: For applications such as cancer therapy, encapsulating the compound in nanoparticles or conjugating it to a targeting ligand could help to deliver it specifically to the desired site of action, thereby increasing efficacy and reducing side effects.

Pre-clinical studies will be essential to evaluate the pharmacokinetics and bioavailability of different formulations of this compound in animal models.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-Benzylsulfonyl-3-butylurea, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of benzylamine derivatives followed by urea formation. Key steps include:

  • Using a benzylsulfonyl chloride precursor reacted with butylurea under inert conditions (N₂ atmosphere) .
  • Optimizing temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance nucleophilic substitution efficiency .
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

  • Methodological Answer :

  • NMR : Confirm the benzylsulfonyl group via aromatic proton signals (δ 7.3–7.5 ppm) and sulfonyl S=O stretching (1300–1350 cm⁻¹ in FTIR) .
  • Mass Spectrometry : Molecular ion peak (M+H⁺) should align with the molecular weight (e.g., calculated m/z 296.3) .
  • Elemental Analysis : Validate C, H, N, S percentages (±0.3% deviation) .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Design accelerated stability studies:
  • Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C .
  • Monitor degradation via HPLC-UV (λ = 254 nm) at timed intervals (0, 24, 48, 72 hrs) .
  • Compare half-life (t½) across pH ranges; acidic conditions (pH < 3) may accelerate sulfonamide bond cleavage .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., ΔrH°) for this compound across studies be resolved?

  • Methodological Answer :

  • Data Validation : Cross-reference calorimetry data (e.g., DSC/TGA) with computational models (DFT calculations for bond energies) .
  • Contextual Analysis : Compare experimental conditions (e.g., solvent effects, purity thresholds >98%) that may skew results .
  • Error Margins : Calculate standard deviations from triplicate measurements and exclude outliers exceeding ±5% .

Q. What crystallographic parameters and computational approaches are critical for elucidating the 3D structure of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Optimize crystal growth via slow evaporation (acetone/hexane). Key parameters include:
  • Space group (e.g., P2₁/c), bond angles (C-S=O ~120°), and torsion angles (benzyl-urea dihedral) .
  • Computational Modeling : Use Gaussian or ORCA software for DFT-optimized geometry, comparing calculated vs. observed bond lengths (RMSD <0.05 Å) .

Q. How does the electronic environment of the sulfonyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electrophilicity Analysis : Perform Hammett σ⁺ studies using substituted benzylsulfonyl derivatives to correlate electronic effects with reaction rates .
  • Kinetic Profiling : Monitor reactions with nucleophiles (e.g., amines) via stopped-flow UV-Vis, calculating activation energy (Eₐ) via Arrhenius plots .

Data Presentation Guidelines

  • Tabular Data Example :

    ParameterValue (Experimental)Value (Computational)Deviation
    C-S Bond Length1.76 Å1.78 Å0.02 Å
    S=O Stretching1320 cm⁻¹1315 cm⁻¹5 cm⁻¹
    Source: Combined crystallographic and DFT data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylsulfonyl-3-butylurea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Benzylsulfonyl-3-butylurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.